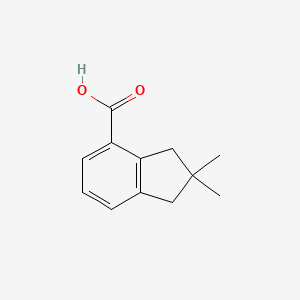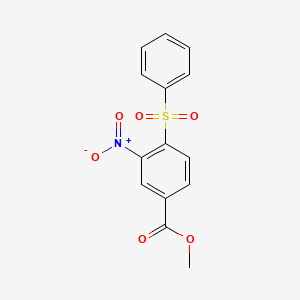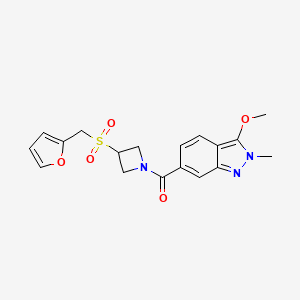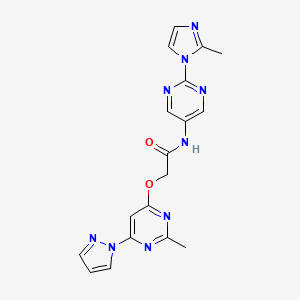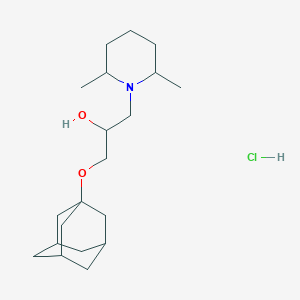
(E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole carbohydrazides involves the reaction of pyrazolo[3,4-b]pyridines with carbohydrazides under controlled conditions to form new heterocyclic derivatives. These reactions exhibit some unexpected behaviors but ultimately yield compounds whose structures are confirmed through spectroscopic studies, elemental, and X-ray structure analyses (Aly et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of pyrazole carbohydrazides, including (E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, is often conducted using spectroscopic methods like FT-IR, NMR, and single-crystal X-ray diffraction. These methods confirm the (E)-configuration of the hydrazonoic group and provide detailed insights into the molecule's geometry in both the gas phase and aqueous solutions (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazole carbohydrazides are influenced by their molecular structure. Studies involving density functional theory (DFT) calculations, molecular docking, and spectroscopic analysis help understand these compounds' behavior in various chemical reactions. They exhibit low reactivity in some cases, but their structure allows for specific interactions in molecular docking studies, suggesting potential for various scientific applications (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties of pyrazole carbohydrazides, including solubility, dipole moment, and solvation energy, are significantly impacted by their molecular structure. These properties are studied through spectroscopic methods and computational calculations, revealing insights into the compound's behavior in different media. For instance, solvation energy and dipole moment changes provide information on the compound's interaction with solvents (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties of (E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, such as reactivity towards nucleophiles and electrophiles, are deduced from molecular structure analysis and chemical reaction studies. These properties are critical for understanding the compound's potential applications in synthesis and its behavior in various chemical environments. Theoretical and experimental analyses, including NBO calculations and MEP mapping, offer detailed insights into these chemical properties (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Characterization
(E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide and similar compounds have been extensively studied for their structural and spectroscopic properties. For instance, Das et al. (2015) synthesized and characterized structurally and spectroscopically several pyrazole based ligands and their keto oxygen bridged Cd(II) complexes, which are stabilized by supramolecular interactions like π⋯π, C–H⋯π, and H-bonding interactions (Das et al., 2015).
Magnetic Properties
Another interesting application of similar pyrazole derivatives is in the field of magnetic properties. Konar et al. (2013) reported the synthesis of a pyrazole-based ditopic ligand and its formation into a self-assembled, antiferromagnetically coupled pentanuclear Mn(II) homoleptic cluster complex. This complex exhibits intriguing magnetic properties, such as intramolecular antiferromagnetic interaction between Mn(II) centers (Konar et al., 2013).
Fluorescence Probing
In the field of fluorescence probing, a study by Wei et al. (2022) designed and synthesized a new fluorescence probe based on a pyrazole derivative. This probe can be used as an off-on-off sensor for detecting specific metal ions, showcasing the compound's potential in sensitive and selective detection applications (Wei et al., 2022).
Corrosion Inhibition
The pyrazole derivatives are also valuable in corrosion protection. Paul et al. (2020) studied the behavior of synthesized carbohydrazide-pyrazole compounds towards the corrosion protection of mild steel. They demonstrated high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Paul et al., 2020).
Drug Discovery and Biological Activity
In the realm of drug discovery, Thangarasu et al. (2019) discussed the synthesis of novel pyrazoles and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. This indicates the compound's potential in medicinal chemistry (Thangarasu et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13(2)26-16-8-6-14(7-9-16)17-11-18(23-22-17)19(25)24-21-12-15-5-3-4-10-20-15/h3-13H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBUDVBQPJTQN-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)
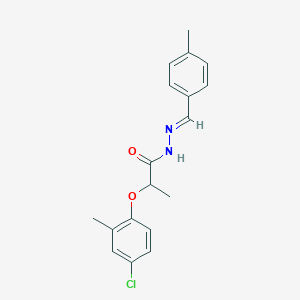
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
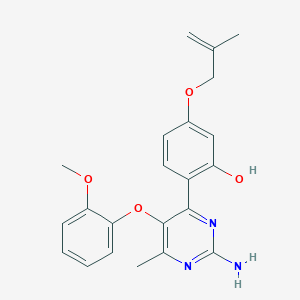
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)
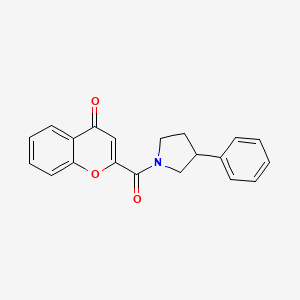
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)
